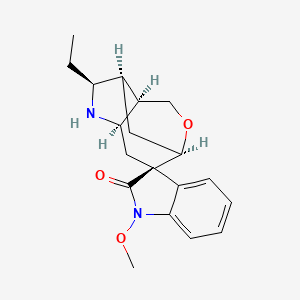

ent-Gelsedine

Description

Properties

Molecular Formula |

C19H24N2O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(1R,2R,4R,6S,7R,8R)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one |

InChI |

InChI=1S/C19H24N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,14-15,17,20H,3,8-10H2,1-2H3/t11-,12-,14+,15-,17-,19-/m1/s1 |

InChI Key |

LDBVYQSHIPCQPT-DAZPEFDCSA-N |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@@H]3[C@@]4(C[C@H]([C@@H]2CO3)N1)C5=CC=CC=C5N(C4=O)OC |

Canonical SMILES |

CCC1C2CC3C4(CC(C2CO3)N1)C5=CC=CC=C5N(C4=O)OC |

Synonyms |

ent-gelsedine gelsedine |

Origin of Product |

United States |

Advanced Synthetic Strategies for Ent Gelsedine and Analogues

Retrosynthetic Disconnections and Fragment Coupling Strategies for ent-Gelsedine

The retrosynthetic analysis of this compound typically involves identifying key disconnections that simplify the complex polycyclic framework into more manageable fragments. A common strategy in the synthesis of gelsedine-type alkaloids involves the convergent assembly of fragments. This approach aims to couple fragments of similar complexity, followed by subsequent cyclization or late-stage functionalization to construct the final molecular architecture. Methodologies enabling effective fragment connection are crucial for designing efficient convergent routes. sci-hub.senih.govacs.org

One approach highlights the introduction of the bicyclo[3.2.1]octane ring system at an early stage, followed by coupling and cyclization reactions. sci-hub.senih.govacs.org The synthesis of gelsedine-type alkaloids has also been approached through the convergent assembly of building blocks using reactions such as the Hoppe's homoaldol reaction and Mukaiyama-Michael-type additions. sci-hub.senih.govacs.org

Total Synthesis Approaches to this compound

The total synthesis of this compound and its analogues has been a significant challenge in natural product synthesis, leading to the development of various innovative strategies.

Early Synthetic Campaigns and Methodological Development

Early synthetic efforts towards the gelsedine (B1204677) skeleton, lacking the ethyl and oxindole (B195798) moieties, were reported as early as 1979. acs.org Subsequent work in the 1990s saw the synthesis of more advanced intermediates, including those with the oxindole moiety in place, albeit sometimes with incorrect stereochemistry. acs.org The development of successful de novo syntheses of Gelsemium alkaloids is a relatively recent achievement, with racemic gelsemine (B155926) syntheses appearing in the 1990s. acs.org

Stereocontrolled and Enantioselective Synthesis of this compound

Achieving precise stereochemical control is paramount in the synthesis of complex molecules like this compound, which possesses multiple chiral centers. The first total synthesis of enantiopure this compound was accomplished starting from (S)-malic acid. This route involved the creation of four new stereocenters with complete control of stereochemistry. figshare.comresearchgate.netcapes.gov.br Key to achieving enantiopurity and stereocontrol were specific reactions such as a highly stereoselective Pd-catalyzed Heck cyclization and the stereoselective introduction of the ethyl group via N-acyliminium ion chemistry. acs.orgnih.gov

Convergent and Divergent Synthetic Pathways to the this compound Skeleton

Both convergent and divergent synthetic strategies have been applied to the synthesis of this compound and related alkaloids. Convergent approaches, as discussed earlier, focus on joining complex fragments. sci-hub.senih.govacs.org Divergent strategies, on the other hand, aim to access a family of related natural products from a common intermediate. A divergent entry to gelsedine-type alkaloids has been developed, relying on the rapid assembly of a common core structure followed by late-stage heterocyclization to generate structural diversity among the alkaloid family. sci-hub.senih.gov This divergent approach has been successfully applied to the synthesis of several gelsedine-type alkaloids, including (-)-gelsedine. sci-hub.senih.govnii.ac.jpresearchgate.net

Key Methodologies and Novel Chemical Transformations in this compound Synthesis

The synthesis of this compound has spurred the development and application of novel chemical transformations to construct its intricate ring system and stereocenters.

Palladium-Catalyzed Cyclization Reactions (e.g., Heck Cyclization)

Palladium-catalyzed cyclization reactions, particularly the Heck reaction, have proven to be powerful tools in the synthesis of the gelsedine framework, specifically for the construction of the spiro-oxindole moiety. The highly stereoselective Pd-catalyzed Heck cyclization of N-methylanilide precursors has been successfully employed to yield the desired spiro-oxindole core found in this compound and related structures. acs.orgresearchgate.netacs.orgacs.orgnih.govuga.eduresearchgate.net This transformation is crucial for establishing the quaternary center and the spirocyclic system characteristic of these alkaloids.

Michael Addition and Related Cascade Reactions

Michael addition and related cascade reactions play a significant role in the divergent synthetic routes towards gelsedine-type alkaloids. nih.govresearchgate.netdicp.ac.cnthieme-connect.comresearchgate.netcolab.wsacs.orgnih.gov These reactions are instrumental in the rapid assembly of the common core structure and the introduction of crucial quaternary centers. Asymmetric Michael addition has been employed to establish stereochemistry at an early stage of the synthesis. dicp.ac.cnthieme-connect.comresearchgate.netcolab.wsacs.orgnih.gov The subsequent cascade reactions, often involving multiple bond-forming events in a single sequence, enhance synthetic efficiency by quickly building molecular complexity from simpler precursors. nih.govresearchgate.netresearchgate.netcolab.wsacs.orgnih.gov

Tandem Oxidation-Aldol Reactions

Tandem oxidation-aldol cyclization sequences are frequently coupled with Michael additions in the synthesis of gelsedine-type alkaloids. uga.edunih.govdicp.ac.cnthieme-connect.comresearchgate.netcolab.wsacs.orgnih.gov This powerful combination allows for the efficient construction of key structural elements, including the spiro-N-methoxyindolinone moiety. The tandem nature of these reactions streamlines the synthetic process, reducing the number of steps required to access complex intermediates. nih.govdicp.ac.cnthieme-connect.comresearchgate.netcolab.wsacs.orgnih.gov

Pinacol (B44631) Rearrangements in Gelsedine-Type Alkaloid Construction

Pinacol rearrangement, specifically an oxonium ion-induced variant, is a pivotal transformation for constructing the characteristic oxabicyclo[3.2.2]nonane core skeleton of gelsedine-type alkaloids. nih.govdicp.ac.cnthieme-connect.comresearchgate.netcolab.wsacs.orgnih.goveurekaselect.com This rearrangement allows for the creation of the bridged cyclic ether system, which is a defining feature of this alkaloid class. The strategic application of the pinacol rearrangement provides an elegant solution for assembling this challenging polycyclic core. nih.govdicp.ac.cnthieme-connect.comresearchgate.netcolab.wsacs.orgnih.gov

Cycloaddition Reactions for Polycyclic Skeleton Assembly

Cycloaddition reactions have been explored for the assembly of polycyclic skeletons in natural product synthesis, including approaches relevant to the gelsedine framework. While not always the primary strategy for constructing the entire core in a single step, cycloadditions can be utilized to build specific cyclic substructures that are then elaborated into the complete gelsedine scaffold. nih.govresearchgate.netsci-hub.sebeilstein-journals.orgrsc.orgmdpi.com These reactions offer powerful ways to form multiple carbon-carbon bonds simultaneously and control stereochemistry. nih.govresearchgate.netsci-hub.sebeilstein-journals.orgrsc.orgmdpi.com

Late-Stage Functionalization Strategies

The synthesis of complex natural products like this compound and its analogues often benefits from strategies that allow for the introduction of structural diversity at a late stage of the synthetic route. This approach, known as late-stage functionalization (LSF) or divergent synthesis, enables the preparation of multiple related compounds from a common advanced intermediate, significantly increasing synthetic efficiency and facilitating the exploration of structure-activity relationships.

In the context of gelsedine-type alkaloids, which share a common oxabicyclo[3.2.2]nonane core and spiro-N-methoxyindolinone moiety but differ in the functionalization of an embedded heterocycle, late-stage strategies have proven particularly powerful for generating structural diversity. researchgate.netwikipedia.orgmdpi.comresearchgate.net Researchers have developed synthetic routes that rapidly assemble the core structure and subsequently introduce variations through late-stage transformations, notably heterocyclization reactions. researchgate.netwikipedia.orgmdpi.comresearchgate.net

One prominent strategy involves the assembly of a versatile common core intermediate. researchgate.net Structural diversity among gelsedine-type alkaloids is then achieved through orchestrated, site-selective transformations applied to this advanced intermediate. researchgate.net A key aspect of this divergent approach is the late-stage heterocyclization, which allows for the formation of different heterocyclic systems characteristic of various gelsedine alkaloids. researchgate.netwikipedia.orgmdpi.comresearchgate.net

This late-stage divergence from a common intermediate has been successfully applied to the total synthesis of several gelsedine-type alkaloids, including (−)-gelsedilam, (−)-gelsenicine, (−)-gelsedine, and (−)-gelsemoxonine. researchgate.netwikipedia.orgmdpi.comresearchgate.net Further examples include the synthesis of (−)-14-hydroxygelsenicine and (−)-14,15-dihydroxygelsenicine using a unified synthetic route that employs site-selective transformations on an enal intermediate bearing the core structure. researchgate.net

The power of this strategy lies in its ability to access a range of complex structures from a single synthetic pathway up to an advanced intermediate, minimizing the need for lengthy, separate syntheses for each analogue. While specific detailed data tables for late-stage functionalization reactions performed directly on this compound itself are less commonly reported compared to the divergent synthesis from a common precursor, the principle of introducing functionalization late in the synthesis sequence of this alkaloid class is well-established for generating diverse structures.

The following conceptual table illustrates the divergent synthetic strategy utilizing a late-stage transformation step:

| Common Advanced Intermediate | Late-Stage Transformation Type | Resulting Gelsedine-Type Alkaloid |

| Gelsedine Core Intermediate | Heterocyclization | (−)-Gelsedilam |

| Gelsedine Core Intermediate | Heterocyclization | (−)-Gelsenicine |

| Gelsedine Core Intermediate | Heterocyclization | (−)-Gelsedine |

| Gelsedine Core Intermediate | Heterocyclization | (−)-Gelsemoxonine |

| Enal Intermediate (Gelsedine Core) | Site-selective transformation | (−)-14-Hydroxygelsenicine |

| Enal Intermediate (Gelsedine Core) | Site-selective transformation | (−)-14,15-Dihydroxygelsenicine |

This approach underscores the importance of strategic planning in the synthesis of complex natural products, where convergent and divergent strategies, including late-stage functionalization and heterocyclization, are key to achieving synthetic efficiency and accessing structural diversity.

Unified and Collective Total Syntheses of Gelsedine Type Alkaloids

Design Principles for Unified Synthetic Routes

Unified synthetic routes for gelsedine-type alkaloids are typically designed around the rapid assembly of a common core structure. acs.orgcolab.ws This core often includes the characteristic oxabicyclo[3.2.2]nonane and spiro-N-methoxyindolinone moieties. jst.go.jpacs.org Strategies frequently involve orchestrated key reactions to construct this core efficiently. Examples of such key transformations include asymmetric Michael additions, tandem oxidation/aldol cyclizations, and pinacol (B44631) rearrangements. acs.orgcolab.ws The power of a unified strategy lies in its ability to access structural diversity through late-stage functionalization or heterocyclization of the common intermediate. acs.orgcolab.ws Identifying common fragments within the structural complexity of the target alkaloids is crucial for expediting the retrosynthetic analysis centered on a divergent strategy. escholarship.org

Asymmetric Approaches to Multiple Gelsedine-Type Alkaloids

Asymmetric synthesis is critical for accessing the naturally occurring enantiomers of gelsedine-type alkaloids. Several research groups have developed enantioselective routes towards these compounds. One approach involves the use of asymmetric catalysis, such as bisphosphine-gold-catalyzed cycloisomerization, to establish the stereochemistry of the central bridging bicyclic core in high enantiopurity. nih.gov This method has been successfully applied in the formal enantioselective total synthesis of (+)-gelsenicine and (+)-gelsedine. nih.gov Another strategy involves chirality transfer, although this has sometimes proven less effective. nih.gov

A flexible and unified synthetic route employing an enal intermediate with a versatile core structure has been developed for the asymmetric synthesis of multiple gelsedine-type alkaloids, including (−)-gelsenicine, (−)-gelsedine, (−)-gelsedilam, (−)-14-hydroxygelsenicine, and (−)-14,15-dihydroxygelsenicine. tandfonline.comresearchgate.net This approach relies on the systematic arrangement of a two-carbon unit, hydrogen atom, and oxygen atom on the enal moiety, followed by site-selective transformations. researchgate.net

Biosynthetic Hypotheses and Biomimetic Synthesis of Gelsedine Alkaloids

Elucidation of Proposed Biogenetic Pathways to Gelsedine-Type Structures

The biosynthesis of monoterpenoid indole (B1671886) alkaloids, including the gelsedine (B1204677) type, is generally understood to originate from the coupling of tryptamine (B22526) and secologanin, forming strictosidine. frontiersin.orgfishersci.se From this central intermediate, a diverse array of alkaloid skeletons arises through a series of enzymatic transformations. Proposed biogenetic pathways to gelsedine-type structures suggest their derivation from simpler monoterpenoid indole alkaloids, notably those of the sarpagine (B1680780) and humantenine (B602792) types. frontiersin.orgresearchgate.netnih.gov

One key feature distinguishing gelsedine-type alkaloids is the absence of a C-21 carbon atom compared to typical monoterpenoid indole alkaloids, a characteristic that is central to biogenetic hypotheses concerning their formation. researchgate.net Speculation suggests that sarpagine-type alkaloids, such as gardnerine (B1235612) or intermediates chemically analogous to ajmaline, serve as precursors. researchgate.netwikipedia.orgwikipedia.org These precursors are thought to undergo rearrangements and oxidative processes.

A proposed route involves the transformation of humantenine-type oxindole (B195798) alkaloids, which themselves are hypothesized to arise from sarpagine-type precursors through oxidation of the indole nucleus. frontiersin.orgresearchgate.netnih.gov Further oxidation, potentially involving the C19–C20 double bond to form an epoxy derivative, and subsequent cyclization steps, including the formation and opening of an aziridinium (B1262131) intermediate, could lead to the characteristic gelsedine skeleton. frontiersin.org The loss of the C-21 carbon is a critical event within these proposed cascades.

Research into the biogenetic relationships among different Gelsemium alkaloids has been instrumental in proposing these pathways. Studies have aimed to classify the various skeletal types based on their structural features and hypothetical biogenetic links, providing a framework for understanding the natural assembly of these complex molecules. researchgate.netwikipedia.org

Biomimetic Synthetic Strategies Informed by Biosynthesis

The proposed biogenetic pathways have served as a significant source of inspiration for the development of biomimetic synthetic strategies towards gelsedine-type alkaloids. researchgate.netnih.govwikipedia.orgwikipedia.orgresearchgate.netfishersci.cacsic.es Biomimetic synthesis seeks to emulate the key steps and intermediates hypothesized to occur in nature, often leading to elegant and efficient synthetic routes.

Early biomimetic approaches explored the transformation of sarpagine-type alkaloids into gelsedine-type structures, attempting to replicate the proposed natural rearrangements and cyclizations in the laboratory. researchgate.netwikipedia.org While initial attempts to convert hypothetical biogenetic intermediates into oxindole derivatives with the correct stereochemistry at the spiro center faced challenges, alternative biogenetic speculations guided successful syntheses. researchgate.net For instance, the synthesis of N_a-desmethoxygelsemicine was achieved based on an alternative biogenetic proposal involving the removal of the C-21 carbon from humantenine-type oxindole alkaloids. researchgate.netnih.gov

More recent synthetic efforts have also explicitly drawn inspiration from biogenetic hypotheses. The total synthesis of ent-gelsedine, for example, has been reported using strategies informed by proposed biosynthetic routes. tcichemicals.comnih.govnih.govnih.gov One such synthesis starting from (S)-malic acid incorporated key steps designed to construct the complex framework in a stereocontrolled manner. nih.govnih.govnih.gov A notable transformation in this synthesis was an iodide-promoted allene (B1206475) N-acyliminium ion cyclization, which efficiently built the bicyclic core, followed by a stereoselective Pd-catalyzed Heck cyclization to establish the spiro-oxindole moiety. nih.govnih.gov

The concept of divergent synthesis, where multiple related target molecules are synthesized from a common intermediate, has also been applied to gelsedine-type alkaloids, guided by their proposed biosynthetic relationships. mdpi.com This strategy underscores the value of understanding the chemical connections between these compounds, as suggested by their natural origins, to design unified synthetic approaches. mdpi.com

Biomimetic strategies have not only aimed at total synthesis but also semi-synthesis, utilizing naturally occurring precursors to access gelsedine-type structures. mdpi.comnih.gov These studies contribute to both the validation of biogenetic hypotheses and the development of practical methods for obtaining these complex alkaloids.

Table 1 summarizes some key compounds discussed in the context of gelsedine alkaloid biosynthesis and biomimetic synthesis, along with their PubChem CIDs.

Structure Activity Relationship Sar Studies Via Synthetic Elaboration of Ent Gelsedine

Synthetic Design and Creation of ent-Gelsedine Analogues for Structural Exploration

The synthesis of this compound and related gelsedine-type alkaloids presents considerable synthetic challenges due to their complex caged structures and multiple stereogenic centers. The first total synthesis of this compound, for instance, was achieved through a multi-step route starting from (S)-malic acid. A key step in this synthesis involved an iodide-promoted intramolecular reaction of an allene (B1206475) with an N-acyliminium ion intermediate, efficiently constructing a bicyclic core structure nih.govresearchgate.net. Other significant transformations included a highly stereoselective palladium-catalyzed Heck cyclization to form the spiro-oxindole system and a regioselective intramolecular oxymercuration to establish the cyclic ether ring nih.govresearchgate.net.

These synthetic strategies, developed for the total synthesis of this compound and other gelsedine-type alkaloids like gelsedine (B1204677), gelsenicine, and gelsemoxonine, provide foundational methodologies for the creation of this compound analogues nih.govmdpi.comwikipedia.orgresearchgate.net. By modifying the starting materials or introducing variations at different stages of these synthetic routes, researchers can access analogues with targeted structural changes. For example, alterations to the indole (B1671886) core, the oxepane (B1206615) ring, or the spirocyclic system can be envisioned.

The pursuit of more efficient and convergent synthetic routes to gelsedine-type alkaloids is crucial to facilitate comprehensive SAR studies mdpi.com. Late-stage divergent heterocyclization strategies, for instance, can enable access to large collections of natural products and unnatural analogues from common intermediates mdpi.com. Such approaches are invaluable for systematically exploring the impact of structural modifications on the biological activity of the this compound framework.

Investigating the Impact of Structural Modifications on Molecular Framework

Investigating the impact of structural modifications on the molecular framework of this compound and its analogues is fundamental to understanding their biological activities. Structure-activity relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological response researchgate.net. While detailed, compound-specific quantitative SAR data for this compound analogues were not extensively available within the scope of the provided search results, research on gelsedine-type alkaloids as a class provides insights into the types of structural variations that influence activity.

Gelsedine-type alkaloids, including gelsedine, gelsenicine, and 14-hydroxygelsenicine (B1256079), have demonstrated various biological effects, such as cytotoxic activity against certain cancer cell lines nih.govuni.lutsu.edu. Studies on related gelsedine-type alkaloids like koumine (B8086292), gelsemine (B155926), gelsenicine, and 1-methoxygelsemine (B10830427) have indicated a certain structure-activity relationship concerning their anti-tumor activities uni.lu. This suggests that modifications to the core gelsedine structure can impact cytotoxic potency.

Furthermore, gelsedine derivatives, such as Gelsedine, 11-methoxy-, hydrochloride, are being investigated for potential therapeutic effects, including anti-inflammatory, antimicrobial, and neurological activities researchgate.net. Ongoing research in this area involves assessing the efficacy and safety of these compounds in various models, which inherently includes exploring how structural variations influence these pharmacological profiles researchgate.net.

The complex pentacyclic core and the presence of specific functional groups within the gelsedine framework are likely critical determinants of its interactions with biological targets. Modifications such as the introduction of hydroxyl or methoxy (B1213986) groups, changes to the ethyl side chain, or alterations within the spiro-oxindole system could potentially modulate binding affinity to receptors or enzymes, thereby affecting the observed biological activity. For instance, the presence and position of hydroxyl groups, as seen in 14-hydroxygelsenicine and 14,15-dihydroxygelsenicine, could influence hydrogen bonding interactions with biological targets.

While specific data tables detailing the quantitative impact of each structural modification on the activity of this compound analogues are not provided in the search results, the ongoing synthetic efforts and the observed biological activities of related gelsedine-type alkaloids underscore the importance of SAR studies in this class of compounds. Future research involving the systematic synthesis and biological evaluation of a diverse set of this compound analogues will be essential to fully delineate the structure-activity relationships and potentially identify compounds with improved therapeutic profiles.

Advanced Analytical and Characterization Methodologies in Gelsedine Research

High-Resolution Chromatographic Separation Techniques for Gelsedine-Type Alkaloids

The isolation of specific Gelsedine-type alkaloids, such as ent-gelsedine, from their natural source, the plant genus Gelsemium, presents a significant challenge due to the presence of numerous structurally similar congeners. High-resolution chromatographic techniques are indispensable for achieving the requisite purity for subsequent spectroscopic analysis and bioactivity screening.

High-Speed Countercurrent Chromatography (HSCCC) Applications

High-Speed Countercurrent Chromatography (HSCCC) has emerged as an effective liquid-liquid partition chromatography technique for the separation of alkaloids without the use of a solid support matrix, thereby circumventing issues of irreversible adsorption. acs.orgacs.org This methodology is particularly well-suited for the fractionation of crude plant extracts.

In the context of Gelsemium alkaloids, HSCCC has been successfully employed for the preparative isolation and purification of various constituents. acs.orgnih.gov A common approach involves the use of a two-phase solvent system tailored to the polarity of the target alkaloids. For instance, a system composed of 1% triethylamine (B128534) aqueous solution/n-hexane/ethyl acetate/ethanol has proven effective in the initial separation of crude extracts from Gelsemium elegans. acs.orgnih.gov In a typical application, the crude alkaloid extract is subjected to HSCCC, yielding several fractions. The selection of the appropriate solvent system and parameters such as the mobile phase, revolution speed, and flow rate are critical for a successful separation. acs.org

| Parameter | Value |

| Solvent System | 1% Triethylamine (aq)/n-Hexane/Ethyl Acetate/Ethanol (4:2:3:2, v/v) |

| Mobile Phase | Lower phase |

| Revolution Speed | 850 rpm |

| Flow Rate | 5.0 mL/min |

| Detection Wavelength | 254 nm |

| The table above outlines typical parameters for the HSCCC separation of Gelsemium alkaloids. |

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isolation

Following initial fractionation by techniques like HSCCC, preparative High-Performance Liquid Chromatography (Prep-HPLC) is often employed for the final purification of individual Gelsedine-type alkaloids. acs.orgnih.gov Prep-HPLC offers higher resolution and is capable of separating closely related isomers.

The fractions obtained from HSCCC are often complex mixtures that require further purification. acs.org Reversed-phase Prep-HPLC is a common choice for this purpose, utilizing a C18 column and a mobile phase gradient, typically consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The method can be optimized by adjusting the gradient profile, flow rate, and detection wavelength to achieve baseline separation of the target compound. This combined HSCCC-Prep-HPLC approach has been demonstrated to be an efficient strategy for obtaining high-purity Gelsedine-type alkaloids from Gelsemium extracts. acs.orgnih.gov

Advanced Spectroscopic Methods for Complex Gelsedine (B1204677) Structural Elucidation

Once a pure sample of this compound is obtained, a suite of advanced spectroscopic techniques is employed to determine its complex three-dimensional structure.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the intricate carbon-hydrogen framework of complex molecules like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for the complete assignment of all proton and carbon signals.

The first total synthesis of this compound provided definitive NMR data for this compound. The reported ¹H and ¹³C NMR data, typically acquired in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), serve as a reference for its identification.

¹H NMR Data for this compound: Detailed ¹H NMR analysis allows for the identification of the chemical environment of each proton in the molecule.

¹³C NMR Data for this compound: The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides an exact mass measurement, which is used to calculate its molecular formula. This technique is highly sensitive and requires only a small amount of sample. The molecular formula obtained from HRMS, in conjunction with NMR data, is used to confirm the proposed structure. In the context of the total synthesis of this compound, HRMS would have been used to confirm the mass of the final product and key intermediates.

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and HRMS can define the connectivity and molecular formula of this compound, X-ray crystallography provides the ultimate confirmation of its three-dimensional structure and, crucially, its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

In the seminal work on the first total synthesis of this compound, the stereochemistry was controlled throughout the synthetic sequence, starting from a chiral precursor, (S)-malic acid. The stereochemical integrity of key intermediates and the final product would have been rigorously confirmed, often relying on X-ray crystallography of a suitable crystalline intermediate or the final compound itself to unambiguously establish the absolute configuration of all stereocenters. The MeSH terms associated with the primary literature on the total synthesis of this compound include "Crystallography, X-Ray," indicating the importance of this technique in the structural verification process. nih.gov

Future Perspectives and Emerging Directions in Ent Gelsedine Research

Development of More Atom-Economical and Sustainable Synthetic Methodologies

The synthesis of complex natural products like ent-gelsedine often involves lengthy routes with multiple steps, which can be resource-intensive and generate considerable waste. uga.edu A key future direction is the development of more atom-economical and sustainable synthetic methodologies. This involves designing reactions that incorporate a higher proportion of the starting materials into the final product (atom economy) and minimizing the use of hazardous reagents and solvents. uga.edu Strategies such as catalytic reactions, cascade sequences, and the use of renewable resources are being explored to achieve these goals in the synthesis of complex alkaloids. sci-hub.seacs.org Recent work on the total synthesis of gelsedine-type alkaloids has highlighted the importance of step- and redox-economy. uga.edu Developing more efficient routes with fewer steps and less reliance on oxidation/reduction sequences is a significant focus for improving sustainability.

Exploration of Novel Reaction Design for Stereocomplex Alkaloid Synthesis

The stereochemical complexity of this compound, with its multiple chiral centers and caged structure, presents a considerable challenge in synthesis. nih.gov Future research will continue to focus on the exploration of novel reaction designs that allow for the precise control of stereochemistry and the efficient construction of the intricate polycyclic framework. This includes the development of new asymmetric catalytic methods and innovative cascade or domino reactions that can rapidly build molecular complexity in a single operation. researchgate.netresearchgate.net For instance, strategies involving intramolecular cyclizations, rearrangements, and the formation of challenging quaternary centers are areas of active investigation in the synthesis of gelsedine-type alkaloids. acs.orgresearchgate.netacs.org The design of divergent synthetic routes from common intermediates to access multiple gelsedine-type alkaloids is also a promising approach for improving synthetic efficiency. acs.orgacs.orgjst.go.jpresearchgate.net

Computational Chemistry Applications in Synthetic Planning and Conformational Analysis

Computational chemistry is expected to play an increasingly vital role in this compound research. For synthetic planning, computational tools can assist in evaluating potential synthetic routes, predicting reaction outcomes, and identifying optimal reaction conditions. nih.govfrontiersin.org Algorithms are being developed to enable autonomous planning of complex organic syntheses, potentially accelerating the discovery of more efficient routes to molecules like this compound. nih.gov

Furthermore, computational methods are crucial for conformational analysis of complex molecules. taltech.eewgtn.ac.nznih.gov Understanding the preferred conformations of this compound and its intermediates is essential for rationalizing reactivity, predicting spectroscopic properties (such as NMR chemical shifts), and potentially understanding interactions with biological targets. taltech.eenih.govresearchgate.net Computational studies, including molecular dynamics simulations and quantum mechanical calculations, can provide insights into the dynamic behavior and energy landscape of these flexible molecules. taltech.eewgtn.ac.nzuoa.gr This can aid in confirming proposed structures and understanding the factors that influence their three-dimensional arrangement.

Expanding the Chemical Space of Gelsedine-Type Alkaloids for Advanced Research

Beyond the synthesis of naturally occurring this compound and its known analogs, a future direction involves expanding the chemical space of gelsedine-type alkaloids. This entails the design and synthesis of novel, non-natural analogs with modified structures. jst.go.jp These new compounds can be used to explore structure-activity relationships, potentially leading to the discovery of molecules with altered biological properties or reduced toxicity compared to the natural products. mdpi.comtsu.eduresearchgate.netjst.go.jp Divergent synthetic strategies that allow for the introduction of different functional groups or modifications at various positions on the gelsedine (B1204677) core are particularly valuable for this purpose. acs.orgacs.orgjst.go.jpresearchgate.net This expansion of chemical space is crucial for advanced research into the potential applications and toxicological profiles of this class of alkaloids.

Q & A

Q. Q1. What are the established methodologies for synthesizing and characterizing ent-Gelsedine in laboratory settings?

Methodological Answer: Synthesis protocols for this compound typically involve multi-step organic reactions, such as [describe specific reaction types, e.g., Diels-Alder or Claisen rearrangements], with strict control over stereochemistry due to its complex polycyclic structure. Characterization requires a combination of spectroscopic techniques (e.g., NMR for stereochemical confirmation , mass spectrometry for molecular weight validation ) and chromatographic methods (e.g., HPLC for purity assessment >95% ). For novel derivatives, X-ray crystallography is critical to resolve absolute configuration . Experimental details must adhere to reproducibility standards, including solvent systems, temperature controls, and catalyst ratios .

Q. Q2. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity (detection limits <1 ng/mL) and specificity in complex biological samples . Validation should follow ICH guidelines, including matrix effect studies, recovery rates (ideally 85–115%), and stability under storage conditions . Alternative methods like UV-Vis spectrophotometry may suffice for preliminary assays but lack specificity for structural analogs .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound derivatives?

Methodological Answer: Discrepancies between experimental and computational data require systematic validation:

Replicate experiments to rule out technical errors (e.g., solvent impurities or improper shimming in NMR ).

Cross-validate with complementary techniques (e.g., circular dichroism for chiral centers ).

Refine computational models using density functional theory (DFT) with solvent correction parameters . Document unresolved anomalies as limitations in publications .

Q. Q4. What experimental designs are optimal for probing this compound's structure-activity relationships (SAR) in neuropharmacological studies?

Methodological Answer: A tiered approach is recommended:

In silico docking : Use molecular dynamics simulations to predict binding affinities to targets like acetylcholinesterase .

In vitro assays : Prioritize cell-based models (e.g., SH-SY5Y neurons) with dose-response curves (IC50/EC50 calculations) and controls for cytotoxicity .

In vivo validation : Employ behavioral models (e.g., Morris water maze for cognitive effects) with pharmacokinetic profiling (Tmax, Cmax) . Statistical power analysis must justify sample sizes to avoid Type I/II errors .

Q. Q5. How should researchers address batch-to-batch variability in this compound synthesis for reproducibility?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs: e.g., reaction time, catalyst loading) and critical quality attributes (CQAs: e.g., purity, enantiomeric excess) .

- Use design-of-experiments (DoE) software (e.g., Minitab) to optimize conditions and identify interaction effects .

- Archive raw data (HPLC chromatograms, NMR spectra) in supplementary materials for peer review .

Data Analysis and Interpretation

Q. Q6. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

Methodological Answer:

- Nonlinear regression (e.g., Hill equation) for sigmoidal dose-response curves .

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

- Meta-analysis for cross-study comparisons, weighted by sample size and effect magnitude . Sensitivity analyses should address outliers and missing data .

Q. Q7. How can researchers differentiate artifactual results from true biological activity in high-throughput screens of this compound analogs?

Methodological Answer:

- Counter-screening : Test compounds against unrelated targets (e.g., kinase panels) to rule out pan-assay interference .

- Orthogonal assays : Confirm hits using biophysical methods (e.g., surface plasmon resonance for binding kinetics) .

- Chemical controls : Include known inhibitors/agonists and vehicle-only groups to validate assay robustness .

Ethical and Reproducibility Considerations

Q. Q8. What documentation is essential to ensure reproducibility of this compound research under FAIR principles?

Methodological Answer:

- Data : Deposit raw spectra, crystallographic files (CIF), and assay protocols in repositories like Zenodo or ChemRxiv .

- Metadata : Annotate datasets with experimental conditions (temperature, pH), software versions, and instrument calibration dates .

- Code : Share analysis scripts (R, Python) for computational workflows .

Q. Q9. How should researchers address conflicting toxicity profiles reported for this compound in different model organisms?

Methodological Answer:

- Conduct comparative toxicokinetics : Measure plasma protein binding, metabolic half-life, and tissue distribution across species .

- Transcriptomic profiling : Identify conserved vs. species-specific pathways (e.g., CYP450 isoforms) using RNA-seq .

- Meta-analysis : Adjust for methodological biases (e.g., dosing regimens, endpoint measurements) in literature reviews .

Future Directions

Q. Q10. What gaps exist in the current understanding of this compound's mechanism of action, and how can they be addressed methodologically?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.